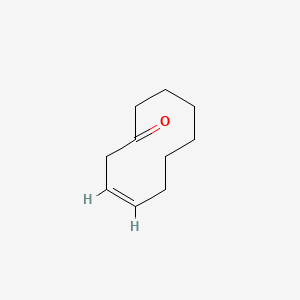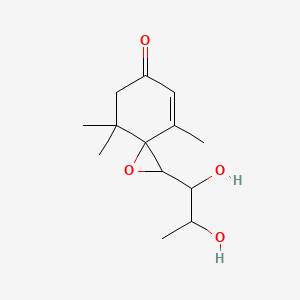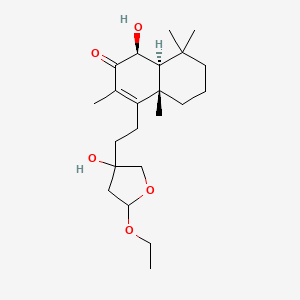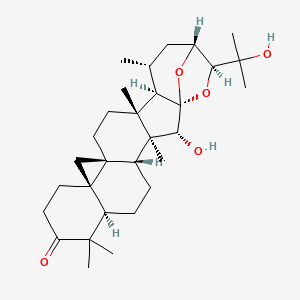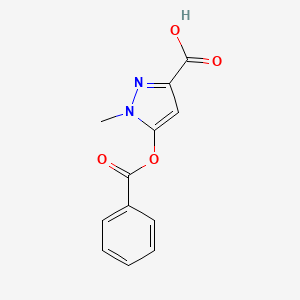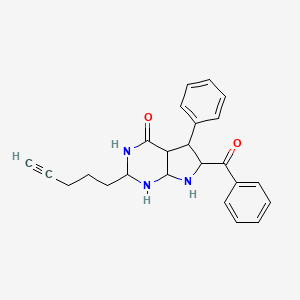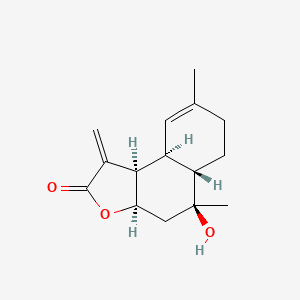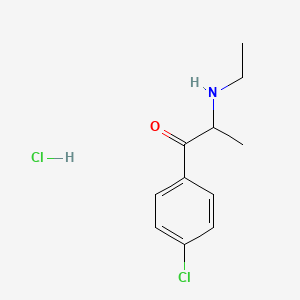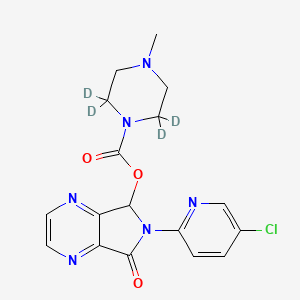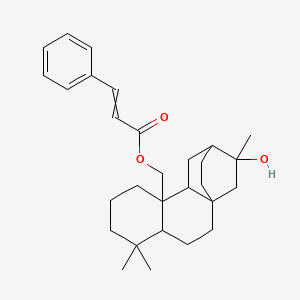
Spiratisanin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiratisanin C is a natural product isolated from Spiraea japonica . It is a type of diterpenoid , which are a class of chemical compounds composed of two terpene units with the molecular formula C29H40O3 .
Molecular Structure Analysis
The molecular formula of Spiratisanin C is C29H40O3 . The molecular weight is 436.63 g/mol . The structure is consistent with the 1H-NMR identification .Physical And Chemical Properties Analysis
Spiratisanin C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Pharmacological Actions and Development Value
Spiratisanin C, derived from marine organisms like Spirulina platensis, exhibits significant pharmacological actions. These include anti-inflammation, antioxidation, antitumor activities, immunological enhancement, and hepatorenal protection. Spiratisanin C has considerable potential both as a drug and as a functional food, with many studies focusing on its various pharmacological actions and mechanisms. However, deeper integration of these studies is needed for its broader medical application (Liu, Huang, Zhang, Cai, & Cai, 2016).
Anti-Cancer Properties
Research indicates that Spiratisanin C selectively inhibits cyclooxygenase-2 (COX-2) and induces apoptosis in lipopolysaccharide-stimulated RAW 264.7 macrophages, a mouse macrophage cell line. This suggests a potential role in cancer treatment (Reddy et al., 2003). Additionally, Spiratisanin C shows significant antiproliferative effects on human chronic myeloid leukemia cell line K562, demonstrating apoptosis induction through cytochrome c release and downregulation of Bcl-2 (Subhashini et al., 2004).
Antioxidant and Anti-Inflammatory Properties
Studies have shown Spiratisanin C's potential as an antioxidant, protecting against oxidative stress-induced damage like thymic atrophy caused by Tributyltin (TBT) in rats (Gupta, Dwivedi, & Khandelwal, 2011). It also exhibits hypocholesterolemic actions, influencing serum cholesterol concentrations and showing stronger activity than Spirulina platensis concentrate in animals (Nagaoka et al., 2005).
Production and Extraction Techniques
Efficient production and extraction of Spiratisanin C are crucial for its applications. Manipulating light sources and frequencies can enhance its production from Spirulina platensis, with white LED light showing higher efficiency (Ho et al., 2018). The antioxidant capacity of Spiratisanin C is influenced by the extraction method, with ultrasound-assisted extraction and water or buffer solvent extraction being common techniques (Fratelli et al., 2020).
Neuroprotective Effects
Spiratisanin C also shows potential in neuroprotection, as evidenced by its protective efficacy against tributyltin chloride (TBTC) induced neurotoxicity in adult rat brains. It modulates glial cell activity along with its antioxidant and anti-inflammatory properties (Mitra, Siddiqui, & Khandelwal, 2015).
Eigenschaften
IUPAC Name |
(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXDNLXYLVVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiratisanin C | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

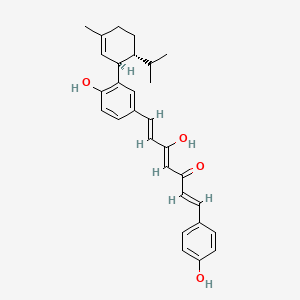
![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
